N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide is a useful research compound. Its molecular formula is C19H14ClN3O2S and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A heterocyclic compound similar to N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide was synthesized and characterized using spectroscopic methods. Such compounds are essential in understanding the structure and properties of more complex molecules (Aydın & Dağci, 2010).
Potential Anticancer and Antiviral Applications
- Research on related 2-pyrazoline-substituted 4-thiazolidinones, which include compounds structurally similar to this compound, demonstrated selective inhibition of leukemia cell lines and significant antiviral activity against specific virus strains (Havrylyuk et al., 2013).
Applications in PET Imaging for Alzheimer's Disease
- A study synthesized isonicotinamide derivatives for potential use in PET imaging, targeting the GSK-3 enzyme in Alzheimer's disease. This research highlights the role of such compounds in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Use in Organocatalysis
- A green and efficient method for preparing pyranopyrazoles utilized isonicotinic acid, related to this compound, as an organocatalyst. This showcases the potential of such compounds in environmentally friendly chemical synthesis (Zolfigol et al., 2013).
Antimicrobial Properties
- Research on similar compounds shows promising antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents (Ramachandran, 2017).
Potential as Corrosion Inhibitors
- Isonicotinamides, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. This highlights the compound's potential application in industrial maintenance and preservation (Yadav et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide are EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
This compound interacts with its targets, EGFR and VEGFR-2, inhibiting their activity . This inhibition disrupts the signaling pathways associated with these receptors, leading to changes in cellular processes .
Biochemical Pathways
The action of this compound affects the EGFR and VEGFR-2 pathways . These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these pathways, the compound can potentially slow down the progression of diseases like TNBC .
Pharmacokinetics
The ADME properties of this compound are favorable, with the compound showing strong electronic characteristics . It meets the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and VEGFR-2, leading to disruption of cell proliferation and angiogenesis . This can potentially slow down the progression of diseases like TNBC .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-24-13-6-4-5-12(9-13)16-11-26-18(21-16)10-17-22-19(23-25-17)14-7-2-3-8-15(14)20/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHTKJCSFAOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.